molecular formula C12H19BO3 B14760386 (2-Isobutoxy-3,5-dimethylphenyl)boronic acid

(2-Isobutoxy-3,5-dimethylphenyl)boronic acid

Cat. No.: B14760386
M. Wt: 222.09 g/mol
InChI Key: DODPONHBVOBKIQ-UHFFFAOYSA-N
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Description

(2-Isobutoxy-3,5-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with isobutoxy and dimethyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Isobutoxy-3,5-dimethylphenyl)boronic acid typically involves the reaction of 2-isobutoxy-3,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organometallic intermediate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity products suitable for various applications .

Mechanism of Action

The mechanism of action of (2-Isobutoxy-3,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Isobutoxy-3,5-dimethylphenyl)boronic acid is unique due to the presence of both isobutoxy and dimethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role .

Properties

Molecular Formula

C12H19BO3

Molecular Weight

222.09 g/mol

IUPAC Name

[3,5-dimethyl-2-(2-methylpropoxy)phenyl]boronic acid

InChI

InChI=1S/C12H19BO3/c1-8(2)7-16-12-10(4)5-9(3)6-11(12)13(14)15/h5-6,8,14-15H,7H2,1-4H3

InChI Key

DODPONHBVOBKIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC(C)C)C)C)(O)O

Origin of Product

United States

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